4-Hydroxycarbazole

Catalog No.
S607199
CAS No.
52602-39-8
M.F
C12H9NO
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxycarbazole

CAS Number

52602-39-8

Product Name

4-Hydroxycarbazole

IUPAC Name

9H-carbazol-4-ol

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H

InChI Key

UEOHATPGKDSULR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O

Synonyms

9H-Carbazol-4-ol; 4-Carbazolol ; 4-Hydroxy-9H-carbazole; SKF 106023;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O

Anti-Inflammatory and Anti-Oxidant Activities

Scientific Field: Pharmacology

Application Summary: 4-Hydroxycarbazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and total anti-oxidant activity .

Methods of Application: The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate, which on hydrolysis followed by coupling reaction with different primary and secondary amines leads to the formation of 4-Hydroxycarbazole derivatives .

Results: Among the synthesized compounds, compounds 4h, 4j, and 4q showed good anti-inflammatory activities against the standard drug diclofenac sodium. Similarly, compounds 4j, 4q, and 4p showed very good anti-oxidant activities when compared with the standard drug ascorbic acid .

Synthesis of Novel Derivatives

Scientific Field: Organic Chemistry

Application Summary: A general synthesis of 4-hydroxylcarbazoles by domino vinylogous conjugate addition/cyclization/elimination/aromatization of easily prepared 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions has been developed .

Methods of Application: This method was also applicable to other nitrosubstituted benzofused heterocycles such as 3-nitrobenzothiophene, 2-nitrobenzothiophene, and 2-nitrobenzofuran .

Results: The valuable tetracyclic carbazole derivatives, such as 6H-oxazolo[4,5-c]carbazole and 3,6-dihydro-2H-oxazolo[4,5-c]carbazol-2-one, were readily prepared from the product, demonstrating synthetic utility of this method .

Nonlinear Optical (NLO) Chromophores

Scientific Field: Physics

Application Summary: 4-Hydroxycarbazole participates as an electron donor for the preparation of nonlinear optical (NLO) chromophores .

Antimicrobial Activity

Scientific Field: Microbiology

Application Summary: Newly synthesized isomeric and fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed significant potential against a Gram-positive S. aureus strain .

4-Hydroxycarbazole is an organic compound with the molecular formula C12H9NOC_{12}H_9NO. It features a carbazole structure, which is a fused bicyclic compound consisting of a benzene ring and a pyrrole ring. The hydroxyl group at the fourth position makes it a derivative of carbazole. This compound is notable for its potential applications in various fields, including organic electronics and pharmaceuticals. The presence of the hydroxyl group enhances its reactivity and solubility in polar solvents, making it useful in synthetic chemistry and biological applications .

Due to its functional groups:

  • O-Alkylation: The hydroxyl group can undergo O-alkylation, allowing for the introduction of alkyl chains, which can modify its properties and enhance its biological activity .
  • Dehydrogenation: It can be synthesized from tetrahydro-4H-carbazol-4-ones through dehydrogenation aromatization, which involves the removal of hydrogen atoms to form the aromatic structure .
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where various electrophiles can react with the aromatic ring, leading to diverse derivatives .

Research indicates that 4-hydroxycarbazole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, particularly due to its ability to inhibit certain enzymes involved in tumor growth. Additionally, it has shown promise as an antioxidant, which can help mitigate oxidative stress in cells. These properties make it a candidate for further investigation in drug development .

Several methods exist for synthesizing 4-hydroxycarbazole:

  • Dehydrogenation Aromatization: This traditional method involves converting tetrahydro-4H-carbazol-4-ones into 4-hydroxycarbazole through dehydrogenation .
  • Photochemical Synthesis: A more recent approach involves continuous photochemical synthesis, which offers a greener alternative by using light to facilitate the reaction without harmful solvents .
  • Alkylation Reactions: O-alkylation reactions can also be utilized to synthesize various derivatives of 4-hydroxycarbazole, allowing for modifications that enhance its biological properties .

4-Hydroxycarbazole has several applications across different fields:

  • Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in cancer therapy and as an antioxidant.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.

Studies have indicated that 4-hydroxycarbazole interacts with various biological targets. Its ability to inhibit specific enzymes involved in cancer progression suggests potential therapeutic applications. Furthermore, research into its antioxidant properties highlights its role in reducing cellular damage from oxidative stress. These interactions are critical for understanding how this compound may function in medicinal chemistry and biochemistry .

Several compounds share structural similarities with 4-hydroxycarbazole, each exhibiting unique properties:

Compound NameStructure TypeKey Features
CarbazoleBicyclic AromaticBasic structure without hydroxyl group
2-HydroxycarbazoleHydroxylated CarbazoleHydroxyl group at the second position
3-HydroxycarbazoleHydroxylated CarbazoleHydroxyl group at the third position
9-HydroxycarbazoleHydroxylated CarbazoleHydroxyl group at the ninth position

Uniqueness of 4-Hydroxycarbazole

The distinct positioning of the hydroxyl group at the fourth position differentiates 4-hydroxycarbazole from other hydroxylated carbazoles. This specific arrangement influences its reactivity and biological activity, making it particularly interesting for research into new therapeutic agents and materials for electronic applications.

Molecular Architecture

The carbazole nucleus consists of two benzene rings fused to a pyrrole ring, with the hydroxyl group at position 4 introducing polarity and hydrogen-bonding capacity. X-ray crystallography confirms a planar structure, with bond lengths of 1.38–1.42 Å for the aromatic system. The hydroxyl group forms intramolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing the molecule in solution.

Spectral Characterization

Key spectroscopic data for 4-hydroxycarbazole include:

PropertyValueSource
FT-IR (v, cm⁻¹)3350 (O–H), 1620 (C=C), 1250 (C–N)
UV-Vis (λ_max, nm)290 (π→π), 340 (n→π)
FT-Raman (cm⁻¹)1605 (aromatic stretching)
¹H NMR (δ, ppm)8.15 (d, J=7.6 Hz, H-1), 6.85 (s, H-4)

The electronic spectrum shows a bathochromic shift compared to unsubstituted carbazole due to the electron-donating hydroxyl group.

XLogP3

3.5

UNII

3D95E7727V

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52602-39-8

Wikipedia

4-hydroxycarbazole

Dates

Last modified: 08-15-2023

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